N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine
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Overview
Description
N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is an organic compound with the molecular formula C15H17N2O It is a secondary amine that features a methoxyphenyl group attached to a dimethylbenzene diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine can be synthesized through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized by reducing 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline using sodium borohydride (NaBH~4~) as a reducing agent . The reaction typically takes place in an organic solvent such as ethanol or methanol under mild conditions.
Industrial Production Methods
In industrial settings, the production of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine may involve large-scale reduction processes using catalysts like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~). These methods are preferred due to their efficiency and ability to produce high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are frequently used reducing agents.
Substitution: Reagents such as halides and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N4-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: This compound is used as a hole-transporting material in perovskite solar cells.
2-methoxy-5-((phenylamino)methyl)phenol: This compound is synthesized via Schiff bases reduction and has applications in the synthesis of dyes and pharmaceuticals.
Uniqueness
N~4~-(4-Methoxyphenyl)-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and applications. Its methoxyphenyl group and dimethylbenzene diamine structure provide distinct reactivity and functionality compared to other similar compounds.
Properties
CAS No. |
54480-44-3 |
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Molecular Formula |
C15H18N2O |
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-N-(4-methoxyphenyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C15H18N2O/c1-17(2)14-8-4-12(5-9-14)16-13-6-10-15(18-3)11-7-13/h4-11,16H,1-3H3 |
InChI Key |
APAOIGINBOMEPS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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